N-(3-Aminophenyl)-2-(1-pyrrolidinyl)acetamide dihydrochloride
Overview
Description
N-(3-Aminophenyl)-2-(1-pyrrolidinyl)acetamide dihydrochloride: is a synthetic organic compound with potential applications in various scientific fields. It is characterized by the presence of an aminophenyl group and a pyrrolidinylacetamide moiety, making it a versatile molecule for chemical reactions and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminophenyl)-2-(1-pyrrolidinyl)acetamide dihydrochloride typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-nitroaniline with ethyl chloroacetate in the presence of a base such as sodium ethoxide to form ethyl 3-nitrophenylacetate.
Reduction: The nitro group is then reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst, yielding ethyl 3-aminophenylacetate.
Amidation: The ester is hydrolyzed to the corresponding acid, which is then converted to the acyl chloride using thionyl chloride. This acyl chloride reacts with pyrrolidine to form N-(3-aminophenyl)-2-(1-pyrrolidinyl)acetamide.
Formation of Dihydrochloride Salt: Finally, the free base is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(3-Aminophenyl)-2-(1-pyrrolidinyl)acetamide dihydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of amide and pyrrolidine derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar molecules with proteins and enzymes.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to create drugs with specific biological activities, such as anti-inflammatory or analgesic properties.
Industry
Industrially, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of N-(3-Aminophenyl)-2-(1-pyrrolidinyl)acetamide dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The aminophenyl group can form hydrogen bonds and electrostatic interactions, while the pyrrolidinylacetamide moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Aminophenyl)-2-(1-pyrrolidinyl)acetamide dihydrochloride
- N-(3-Aminophenyl)-2-(1-piperidinyl)acetamide dihydrochloride
- N-(3-Aminophenyl)-2-(1-morpholinyl)acetamide dihydrochloride
Uniqueness
N-(3-Aminophenyl)-2-(1-pyrrolidinyl)acetamide dihydrochloride is unique due to the specific positioning of the aminophenyl group and the pyrrolidinylacetamide moiety. This unique structure allows for specific interactions with biological targets, potentially leading to distinct biological activities compared to its analogs.
Properties
IUPAC Name |
N-(3-aminophenyl)-2-pyrrolidin-1-ylacetamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.2ClH/c13-10-4-3-5-11(8-10)14-12(16)9-15-6-1-2-7-15;;/h3-5,8H,1-2,6-7,9,13H2,(H,14,16);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBSQNLTLUIKCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)NC2=CC=CC(=C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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